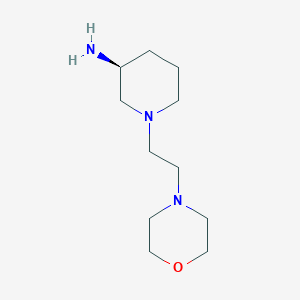

(S)-1-(2-Morpholinoethyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23N3O |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

(3S)-1-(2-morpholin-4-ylethyl)piperidin-3-amine |

InChI |

InChI=1S/C11H23N3O/c12-11-2-1-3-14(10-11)5-4-13-6-8-15-9-7-13/h11H,1-10,12H2/t11-/m0/s1 |

InChI Key |

ABFKXZHGLYVTGS-NSHDSACASA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)CCN2CCOCC2)N |

Canonical SMILES |

C1CC(CN(C1)CCN2CCOCC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for Piperidine (B6355638) and Morpholine (B109124) Containing Scaffolds

The construction of molecules incorporating both piperidine and morpholine moieties can be achieved through a variety of synthetic strategies. These approaches often involve the sequential or convergent assembly of the heterocyclic components.

Multicomponent Reaction Strategies for Derivatives of (S)-1-(2-Morpholinoethyl)piperidin-3-amine

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized piperidine scaffolds from simple starting materials in a single step. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to generate a diverse range of its derivatives.

One common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. This reaction can be catalyzed by various catalysts, including environmentally friendly options like sodium lauryl sulfate (B86663) (SLS) in water, to produce highly substituted piperidines. nih.gov The versatility of this approach allows for the incorporation of diverse substituents by varying the starting components. For instance, using an amine component that already contains a morpholine moiety could lead to the desired scaffold.

Another powerful MCR is the aza-Diels-Alder reaction. A four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can be employed to construct complex piperidone structures in a one-pot process. thieme-connect.com This strategy provides a high degree of stereochemical control, which is crucial for the synthesis of chiral molecules. thieme-connect.com Furthermore, a three-component aza[4+2]/allylboration tandem reaction has been developed to access polysubstituted α-hydroxyalkyl piperidines with high diastereocontrol. nih.gov This method is particularly suitable for diversity-oriented synthesis. nih.gov

The following table summarizes representative multicomponent strategies for the synthesis of substituted piperidines.

| Reaction Type | Components | Catalyst/Conditions | Product | Ref |

| Condensation | Aldehydes, Amines, β-Ketoesters | Sodium Lauryl Sulfate (SLS), Water, RT | Highly functionalized piperidines | nih.gov |

| Aza-Diels-Alder | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | One-pot | Polysubstituted piperidones | thieme-connect.com |

| Aza[4+2]/Allylboration | Maleimides, 4-Boronohydrazonodienes, Aldehydes | One-pot | Polysubstituted α-hydroxyalkyl piperidines | nih.gov |

Amination and Alkylation Procedures to Incorporate Morpholinoethyl and Piperidine Moieties

The introduction of the 2-morpholinoethyl group onto the piperidine nitrogen is a key transformation in the synthesis of the target compound. This can be achieved through standard amination or alkylation procedures. A common method is the direct alkylation of a pre-formed (S)-piperidin-3-amine derivative with a suitable morpholinoethyl halide, such as 2-chloroethylmorpholine or 2-bromoethylmorpholine, in the presence of a base.

Alternatively, reductive amination offers a versatile method for forming the C-N bond. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of (S)-piperidin-3-amine with morpholinoacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netresearchgate.net Reductive amination is a widely used method for the synthesis of N-substituted piperidines and is compatible with a variety of functional groups. researchgate.net

Green Chemistry Approaches in the Synthesis of Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve sustainability. For the synthesis of piperidine and morpholine-containing compounds, several green approaches have been developed.

One key aspect of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. As mentioned in section 2.1.1, multicomponent reactions for piperidine synthesis have been successfully carried out in water using surfactants like SLS as catalysts. nih.gov This approach avoids the use of volatile and often toxic organic solvents.

Another green strategy is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild conditions, reducing the need for protecting groups and harsh reagents. For example, transaminases have been used for the asymmetric synthesis of chiral amines, which are key intermediates for many piperidine-based drugs. nih.gov

Furthermore, the development of efficient, one-pot syntheses that minimize waste and energy consumption is a central tenet of green chemistry. An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which presents significant advantages over classical methods like the Dieckman condensation. nih.gov This methodology has been applied to the synthesis of key intermediates for pharmaceutical agents. nih.gov

Stereoselective Synthesis Approaches for Chiral Piperidine Derivatives

The (S)-configuration at the 3-position of the piperidine ring is a critical stereochemical feature of the target compound. Achieving high enantiomeric purity is therefore a primary goal in its synthesis.

Enantioselective Synthesis Strategies for this compound

One successful approach involves the use of enzymes. Immobilized ω-transaminases have been employed for the asymmetric amination of 1-Boc-3-piperidone to produce both (R)- and (S)-3-amino-1-Boc-piperidine with high enantiomeric excess. researchgate.net This biocatalytic method is attractive due to its high selectivity and mild reaction conditions.

Another strategy relies on starting from a chiral precursor. For instance, (R)-3-aminopiperidine dihydrochloride (B599025) has been prepared from (R)-methyl-2,5-diaminopentanoate dihydrochloride, which in turn can be derived from the corresponding amino acid. nih.gov

The following table provides an overview of selected enantioselective synthesis strategies for 3-aminopiperidine derivatives.

| Method | Starting Material | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Ref |

| Enzymatic Amination | 1-Boc-3-piperidone | Immobilized ω-transaminase | (S)-3-amino-1-Boc-piperidine | >99% | researchgate.net |

| Chiral Precursor | (R)-methyl-2,5-diaminopentanoate dihydrochloride | LiAlH₄ | (R)-3-aminopiperidine | Not specified | nih.gov |

Once the enantiomerically pure (S)-3-aminopiperidine is obtained, the 2-morpholinoethyl group can be introduced via the methods described in section 2.1.2.

Diastereoselective Control in Related Chemical Transformations

When additional stereocenters are present or created in derivatives of this compound, controlling the diastereoselectivity of the reaction becomes important. Diastereoselective reactions on the piperidine ring can be influenced by the existing stereocenter at C3 and the nature of the substituents on the ring and the nitrogen atom.

For example, the diastereoselective C-H functionalization of N-carbamoyl tetrahydropyridines has been shown to provide either cis- or trans-2,6-disubstituted piperidines with excellent regio- and diastereoselectivities. nih.gov This type of transformation could be applied to intermediates in the synthesis of more complex analogues.

Furthermore, intramolecular cyclization reactions can proceed with high diastereoselectivity. For instance, a highly diastereoselective intramolecular cyclization of 1,3-ene-dienes can be used to form substituted tricyclic systems containing a piperidine ring. The stereochemical outcome of such reactions is often dictated by the transition state geometry, which can be influenced by the choice of catalyst and reaction conditions.

In the context of the target molecule, if further functionalization of the piperidine ring were to be undertaken, for example at the C2, C4, C5, or C6 positions, the stereodirecting effect of the existing C3-amino group and the N1-substituent would need to be carefully considered to achieve the desired diastereomer.

Optimization of Reaction Conditions for Synthesis of the Chemical Compound

The synthesis of this compound can be theoretically achieved through several synthetic routes, primarily involving the N-alkylation of (S)-piperidin-3-amine with a suitable 2-morpholinoethyl electrophile or via reductive amination of a morpholino-functionalized aldehyde with (S)-piperidin-3-amine. The optimization of reaction conditions is a critical step to ensure high yield, purity, and cost-effectiveness of the synthesis. However, a review of publicly available scientific literature and patent databases did not yield specific studies detailing the optimization of reaction conditions exclusively for the synthesis of this compound.

Therefore, this section will present a discussion of general optimization strategies for the key reaction types involved, supported by illustrative data from analogous transformations found in the literature concerning piperidine and morpholine derivatives. It is important to note that the data presented is for related but not identical reactions and serves to provide a conceptual framework for the potential optimization of the target compound's synthesis.

Hypothetical N-Alkylation Route:

One common method for synthesizing N-substituted piperidines is the alkylation of a piperidine nitrogen with an alkyl halide or a sulfonate ester. In the context of synthesizing this compound, this would involve the reaction of (S)-piperidin-3-amine with a 2-morpholinoethyl derivative, such as 4-(2-chloroethyl)morpholine (B1582488) or 2-morpholinoethyl tosylate.

Key parameters that would require optimization for such a reaction include:

Base: The choice and stoichiometry of the base are crucial to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). The strength and solubility of the base can significantly impact reaction kinetics and side-product formation.

Solvent: The solvent influences the solubility of reactants and reagents, reaction rate, and temperature control. Polar aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed for N-alkylation reactions.

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to increased side products or degradation. An optimal temperature balances reaction time and product purity.

Concentration: The concentration of reactants can influence the reaction rate and the potential for intermolecular side reactions.

Illustrative Data for N-Alkylation Optimization (Analogous Reaction):

The following table represents hypothetical optimization data for the N-alkylation of a piperidine derivative with an alkyl halide, illustrating how systematic variation of conditions can lead to an optimized protocol.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | ACN | 60 | 24 | 65 |

| 2 | K₂CO₃ (2.0) | ACN | 80 | 12 | 82 |

| 3 | Cs₂CO₃ (1.5) | ACN | 80 | 12 | 88 |

| 4 | Et₃N (2.0) | DMF | 80 | 18 | 75 |

| 5 | K₂CO₃ (2.0) | DMF | 80 | 12 | 85 |

| 6 | K₂CO₃ (2.0) | DMSO | 80 | 10 | 80 |

| 7 | K₂CO₃ (2.0) | ACN | 80 | 12 | 82 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one might conclude that using 2.0 equivalents of potassium carbonate in acetonitrile at 80°C for 12 hours provides a good balance of yield and reaction time for this type of transformation. Cesium carbonate might offer a slightly higher yield but is often more expensive.

Hypothetical Reductive Amination Route:

Reductive amination is another powerful method for forming C-N bonds and could be employed to synthesize the target compound. This would involve the reaction of (S)-piperidin-3-amine with 2-morpholinoacetaldehyde (B1332701) in the presence of a reducing agent.

Parameters to optimize for this reaction include:

Reducing Agent: A variety of reducing agents can be used, ranging from mild reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) to more robust hydrides. The choice of reducing agent can affect chemoselectivity and reaction conditions.

pH: The pH of the reaction medium is critical for the formation of the intermediate imine/iminium ion, which is then reduced. Typically, mildly acidic conditions are optimal.

Solvent: Solvents such as methanol, ethanol, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used.

Temperature: Reductive aminations are often carried out at room temperature, but optimization may involve cooling or gentle heating.

Illustrative Data for Reductive Amination Optimization (Analogous Reaction):

The following table provides a hypothetical example of how the reductive amination of a ketone with an amine could be optimized.

| Entry | Reducing Agent | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ | MeOH | 7-8 | 25 | 12 | 55 |

| 2 | NaBH₃CN | MeOH | 5-6 | 25 | 12 | 78 |

| 3 | NaBH(OAc)₃ | DCM | N/A | 25 | 8 | 92 |

| 4 | NaBH(OAc)₃ | THF | N/A | 25 | 10 | 89 |

| 5 | H₂/Pd-C | EtOH | N/A | 25 | 24 | 85 |

| 6 | NaBH(OAc)₃ | DCM | N/A | 25 | 8 | 92 |

This is a hypothetical data table for illustrative purposes.

Based on this hypothetical data, sodium triacetoxyborohydride in dichloromethane at room temperature appears to be the most effective condition, providing a high yield in a relatively short reaction time.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Analyses for Compound Confirmation

Spectroscopic analyses are fundamental in verifying the chemical structure of (S)-1-(2-Morpholinoethyl)piperidin-3-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be employed to characterize this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would correspond to the protons on the piperidine (B6355638) ring, the morpholine (B109124) ring, and the ethyl bridge connecting them. The integration of these signals would indicate the relative number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal adjacent proton relationships.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shift of each signal would be indicative of the carbon's hybridization and its bonding environment (e.g., attached to nitrogen or oxygen). This technique is crucial for confirming the carbon backbone of the compound.

Expected NMR Data Summary

| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations |

|---|---|---|

| ¹H | 0.5 - 5.0 | Protons on piperidine and morpholine rings, ethyl bridge protons. |

| ¹³C | 20 - 80 | Carbons of the piperidine and morpholine rings, ethyl bridge carbons. |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure.

Electron Ionization Mass Spectrometry (EI-MS): This technique would likely cause fragmentation of the molecule, providing a unique fragmentation pattern that can be used as a "fingerprint" for the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS): A softer ionization technique, ESI-MS is well-suited for determining the molecular weight of the compound with minimal fragmentation, typically by observing the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and empirical formula of this compound.

Anticipated Mass Spectrometry Data

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ESI-MS | [M+H]⁺ ion | Molecular Weight Confirmation |

| HRMS | Exact mass of [M+H]⁺ | Elemental Composition |

| EI-MS | Characteristic fragmentation pattern | Structural Fragments |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Associated with the primary amine group on the piperidine ring.

C-H stretching: From the alkyl groups of the piperidine, morpholine, and ethyl moieties.

C-N stretching: Corresponding to the various carbon-nitrogen bonds within the molecule.

C-O stretching: Indicative of the ether linkage in the morpholine ring.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Stretch |

| C-H (Alkyl) | 2850 - 3000 | Stretch |

| C-O (Ether) | 1050 - 1150 | Stretch |

| C-N (Amine) | 1020 - 1250 | Stretch |

Stereochemical Assignment and Purity Assessment

Given the chiral nature of the compound, confirming the stereochemistry and assessing the enantiomeric purity are critical steps in its characterization.

In addition to chiral HPLC, other techniques can be employed to characterize stereoisomers. While less common for routine purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) using chiral shift reagents can be used to distinguish between enantiomers. In some cases, the formation of diastereomeric salts with a chiral resolving agent, followed by analysis using standard chromatographic or spectroscopic methods, can also be used to assess enantiomeric composition.

Solid-State Structural Investigations

The definitive three-dimensional arrangement of atoms and molecules in the crystalline state provides invaluable information regarding conformation and absolute configuration. X-ray crystallography stands as the gold standard for such determinations, offering precise atomic coordinates from which bond lengths, angles, and torsional angles can be calculated.

X-ray Crystallography for Absolute Configuration and Conformation Analysis

At present, a specific single-crystal X-ray diffraction study for the compound this compound has not been reported in the surveyed scientific literature. While crystallographic data exists for various piperidine and morpholine derivatives, direct structural elucidation of the title compound is not yet available. korea.ac.krjyu.finih.govnih.gov

In the absence of a dedicated crystal structure for this compound, insights into its likely solid-state conformation can be inferred from crystallographic studies of related compounds containing piperidine and morpholine rings. Typically, the piperidine ring adopts a chair conformation to minimize steric strain. researchgate.net Similarly, the morpholine ring also predominantly assumes a chair conformation in the solid state. nih.govnih.govresearchgate.net

The absolute configuration of the chiral center at the 3-position of the piperidine ring is designated as (S). While X-ray crystallography is the most reliable method for determining absolute configuration, its application requires the growth of a suitable single crystal. nih.govnih.govrsc.org In cases where obtaining a crystal of the parent compound is challenging, the formation of a salt with a chiral counterion of known absolute configuration can facilitate crystallographic analysis and confirm the stereochemistry of the target molecule. nih.gov

Future X-ray crystallographic studies on this compound would be necessary to definitively determine its crystal packing, intramolecular and intermolecular interactions, and the precise torsional angles defining the orientation of the morpholinoethyl substituent relative to the piperidine ring. Such data would provide a complete and unambiguous description of its solid-state structure.

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Interaction Dynamics through Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly valuable for modeling the interaction between a ligand, such as a piperidine (B6355638) derivative, and its protein target.

Molecular modeling studies on piperidine-based analogues have revealed specific binding modes within various protein targets, including monoamine transporters and sigma receptors. For instance, studies on piperidine analogues of cocaine targeting the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters have shown that flexibility in substituents on the piperidine ring is critical. Molecular modeling analysis suggests that more flexible side chains can adopt conformations that avoid unfavorable interactions within the binding sites of these transporters. nih.gov The insertion of linkers, such as a methylene (B1212753) group, between the piperidine ring and a polar group can dramatically improve biological activity by allowing the molecule to achieve a more favorable binding orientation. nih.gov

In the context of sigma receptors, which are targets for various neurological conditions, piperidine-based ligands demonstrate distinct interaction patterns. Docking studies of potent piperidine-based agonists for the sigma-1 receptor (S1R) show that the molecules are strongly anchored within the binding pocket. nih.gov The orientation is often driven by interactions with specific key residues, allowing the rest of the molecule to form favorable hydrophobic and hydrogen bond contacts. nih.gov The piperidine ring itself is often a crucial structural element for high-affinity binding to the S1R. nih.gov Comparing piperidine-containing compounds to their piperazine (B1678402) counterparts has highlighted that the piperidine core is often critical for achieving high affinity at the sigma-1 receptor. nih.gov

A critical outcome of molecular docking and dynamics simulations is the identification of key amino acid residues that form significant interactions with the ligand. For piperidine derivatives targeting the sigma-1 receptor, molecular dynamics simulations have identified a lipophilic binding pocket composed of residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. d-nb.inforesearchgate.net The interactions between the basic nitrogen atom of the piperidine ring and its substituents with this hydrophobic cavity are significant determinants of binding affinity. d-nb.inforesearchgate.net

Furthermore, docking poses of high-affinity ligands reveal that they are often anchored by a salt bridge with the residue Glu172, an interaction that can be reinforced by an additional hydrogen bond with the same residue. nih.gov The specific interactions can vary depending on the substituents. For example, the presence of a small methyl group on the piperidine nitrogen can enhance lipophilic interactions with the S1R binding pocket compared to a secondary amine. d-nb.info

The table below summarizes key interacting residues identified in molecular modeling studies of piperidine analogues with the sigma-1 receptor.

| Protein Target | Key Interacting Residues | Type of Interaction |

| Sigma-1 Receptor (S1R) | Glu172 | Salt Bridge, Hydrogen Bond nih.gov |

| Sigma-1 Receptor (S1R) | Leu105, Thr181, Ala185 | Hydrophobic Interactions d-nb.inforesearchgate.net |

| Sigma-1 Receptor (S1R) | Leu182, Leu186, Thr202, Tyr206 | Hydrophobic Interactions d-nb.inforesearchgate.net |

Computational models are frequently used to predict the binding affinity of ligands to their targets. These predictions are often expressed as docking scores or calculated free energies of binding (ΔGbind). For a series of 4-(2-aminoethyl)piperidine derivatives, molecular dynamics simulations and the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach were used to calculate the free energy of binding to the sigma-1 receptor. d-nb.info

These studies have shown a correlation between the calculated binding energies and the experimentally determined binding affinities (Kᵢ values). For example, compounds with higher calculated binding affinities generally exhibit lower Kᵢ values, indicating stronger binding. d-nb.inforesearchgate.net A study on piperidine/piperazine-based compounds identified a potent S1R agonist with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Kᵢ = 2.5 nM). nih.gov The binding affinities for a selection of piperidine analogues at sigma receptors are presented in the table below.

| Compound | Target Receptor | Binding Affinity (Kᵢ) [nM] |

| Compound 1 | Sigma-1 (S1R) | 3.2 nih.gov |

| Haloperidol (Reference) | Sigma-1 (S1R) | 2.5 nih.gov |

| Piperidine 18a | Sigma-1 (S1R) | 7.9 d-nb.info |

| Compound 5 | Sigma-1 (S1R) | 3.64 nih.gov |

| Compound 11 | Sigma-1 (S1R) | 15.6 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR modeling relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For piperidine-based compounds, a variety of descriptors are employed to explain their structure-activity relationships. These descriptors typically fall into categories such as electronic (capturing charge distribution), steric (related to the size and shape of the molecule), and hydrophobic (describing the molecule's lipophilicity). researchgate.net

In a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields of the molecules are used as descriptors. nih.gov For piperidine-based analogues of cocaine, CoMFA models have suggested that both steric and electrostatic interactions play crucial roles in the binding of substituents at the 3-alpha position to the dopamine transporter. nih.gov The relative contributions of these fields can be quantified; for example, in one model, the contributions from steric and electrostatic fields were 0.621 and 0.379, respectively, highlighting the importance of molecular shape and electronic properties for binding affinity. nih.gov

Once a QSAR model is developed and validated, it can be used to predict the biological activity of novel, untested compounds. Various statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM), are applied to build these predictive models. researchgate.net A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds predicted to have high activity. researchgate.net

For piperidine analogues, predictive 3D-QSAR models have been successfully developed. CoMFA models for DAT inhibitors showed high predictive power, with leave-one-out cross-validated coefficients (q²) as high as 0.849. nih.gov The graphical output of these models, known as contour maps, provides a visual guide for designing new molecules. These maps indicate regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would likely increase the compound's activity. Such insights are invaluable for the rational design of novel analogues with improved therapeutic potential. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These computational methods provide insights into the three-dimensional structure, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the electron density to determine the ground-state energy of the system. For a molecule like (S)-1-(2-Morpholinoethyl)piperidin-3-amine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to predict key structural parameters. nih.gov

The optimization process yields the most energetically favorable conformation, providing data on bond lengths, bond angles, and dihedral angles. These theoretical parameters are crucial for understanding the molecule's shape and steric properties and can be compared with experimental data from techniques like X-ray crystallography if available. nih.govresearchgate.net

Table 1: Representative Data from DFT Geometry Optimization (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values for this compound are not available in the searched literature.

| Parameter | Description | Typical Value Range (Å or °) |

|---|---|---|

| C-N (piperidine ring) | Bond length | 1.45 - 1.49 Å |

| C-C (piperidine ring) | Bond length | 1.52 - 1.55 Å |

| C-N-C (piperidine ring) | Bond angle | 109° - 112° |

| C-O (morpholine ring) | Bond length | 1.42 - 1.44 Å |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is used to explain and predict the chemical reactivity of molecules. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govresearchgate.net

Table 2: Key Parameters from FMO Analysis (Hypothetical) This table shows the parameters typically derived from an FMO analysis. Specific values for the target compound are not available in the provided search results.

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first available electron-accepting orbital. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated using the results from DFT and is plotted onto the molecule's surface. The MEP map uses a color scale to indicate different potential values, which is invaluable for predicting how a molecule will interact with other charged species. researchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) correspond to areas rich in electrons and are susceptible to electrophilic attack. These often include lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, MEP analysis would identify the nitrogen and oxygen atoms as potential sites for hydrogen bonding and other electrostatic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy

While quantum chemical calculations analyze a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. mdpi.com MD simulations are powerful computational tools for exploring the conformational landscape of a molecule and its interactions with biological targets like proteins. researchgate.net

By simulating the movements of atoms and bonds over a specific period, MD can reveal the different shapes (conformations) a molecule can adopt in solution and their relative stabilities. mdpi.com When studying the interaction of a ligand with a protein, MD simulations can predict the binding mode, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. researchgate.net

From these simulations, the binding free energy (ΔG_bind) can be calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. d-nb.info This value quantifies the affinity of the ligand for its target. A more negative ΔG_bind value indicates a stronger and more stable interaction. These calculations are instrumental in structure-based drug design for optimizing ligand affinity. nih.govsemanticscholar.org

Table 3: Components of Binding Free Energy Calculation (Hypothetical) This table outlines the typical components calculated in a binding free energy analysis. Specific data for this compound is not available in the searched literature.

| Energy Component | Description |

|---|---|

| ΔEvdW | van der Waals energy contribution. |

| ΔEelec | Electrostatic energy contribution. |

| ΔGpolar | Polar solvation energy. |

| ΔGnonpolar | Nonpolar solvation energy. |

| ΔGbind | Total binding free energy. |

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Kinase Enzyme Systems

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical protein kinase that plays a crucial role in regulating protein synthesis. Its inhibition is a subject of investigation for therapeutic purposes. Several studies have identified inhibitors of eEF2K featuring scaffolds such as thieno[2,3-b]pyridine (B153569) and thiophene-2-amine.

A screening of a 2.6 million compound library led to the identification of three novel eEF2K inhibitors. nih.gov Among these, compounds 2 and 4 , both possessing a thieno[2,3-b]pyridine scaffold, exhibited moderate inhibitory activity. nih.gov Compound 13 , a thiophene-2-amine derivative, was also identified as a new inhibitor from this screening. nih.gov Further research into thieno[2,3-b]pyridine analogues identified compound 34 as a highly potent inhibitor of eEF2K in vitro, although its precise mechanism of action remains to be fully elucidated. nih.gov

In a separate investigation utilizing in silico screening of a traditional Chinese medicine database, Oleuropein and Rhoifolin were discovered to be novel inhibitors of eEF2K. nih.govresearchgate.net Western blot analysis confirmed their ability to reduce the phosphorylation of the eEF2 protein, with Oleuropein showing a more potent effect than Rhoifolin. nih.gov

| Compound | Scaffold | IC₅₀ (μM) | Source |

|---|---|---|---|

| Compound 2 | Thieno[2,3-b]pyridine | 11.05 ± 0.67 | nih.gov |

| Compound 4 | Thieno[2,3-b]pyridine | 43.54 ± 2.29 | nih.gov |

| Compound 13 | Thiophene-2-amine | 70.13 ± 5.57 | nih.gov |

| Compound 34 | Thieno[2,3-b]pyridine | 0.170 | nih.gov |

| Oleuropein | Phenylethanoid | Activity Confirmed | nih.gov |

| Rhoifolin | Flavonoid | Activity Confirmed | nih.gov |

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in various cancers. The morpholine (B109124) moiety is a key structural feature in many dual PI3K/mTOR inhibitors.

Research into a series of 2-morpholino-pyrimidine derivatives led to the discovery of compound 26 , a potent dual PI3K/mTOR inhibitor. This compound demonstrated high inhibitory activity against class I PI3K isoforms and mTOR. nih.gov The morpholine group in such compounds is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase domain. nih.govnih.gov

Similarly, PQR620 , a morpholino-triazinyl derivative, was identified as a potent and selective mTOR inhibitor, targeting both TORC1 and TORC2 complexes. acs.orgnih.govbioworld.com In cellular assays using A2058 melanoma cells, PQR620 effectively inhibited the phosphorylation of downstream targets of the mTOR pathway, such as protein kinase B (Akt) at Ser473 and ribosomal protein S6 at Ser235/236. bioworld.commedchemexpress.com

| Compound | Target(s) | IC₅₀ | Source |

|---|---|---|---|

| Compound 26 | PI3Kα | 20 nM | nih.gov |

| PI3Kβ | 376 nM | ||

| PI3Kγ | 204 nM | ||

| PI3Kδ | 46 nM | ||

| mTOR | 189 nM | ||

| PQR620 | pAkt (Ser473) | 0.2 μM | bioworld.commedchemexpress.com |

| pS6 (Ser235/236) | 0.1 μM |

Mutations in the Leucine-rich Repeat Kinase 2 (LRRK2) gene are linked to an increased risk of Parkinson's disease. Consequently, the development of potent and selective LRRK2 kinase inhibitors is an important therapeutic strategy. Through the use of computational analysis and molecular modeling, morpholine derivatives have been identified as a promising class of LRRK2 inhibitors. nih.gov

In the absence of a crystal structure for the LRRK2 kinase domain, a homology model was developed to guide the optimization of small molecule inhibitors. This structure-guided approach, combined with sequence analysis and matched molecular pair analysis, facilitated the discovery of a potent and selective lead inhibitor. nih.gov Further refinement and scaffold hopping from a series of 2,4-diaminopyrimidine inhibitors led to the identification of highly potent and selective LRRK2 inhibitors that incorporated morpholine moieties and demonstrated brain penetrability. nih.gov One such compound, PF-06447475 , which contains a morpholine group attached to a pyrrolo[2,3-d]pyrimidine core, was identified as a highly potent, selective, and brain-penetrant LRRK2 inhibitor. nih.gov

Protease Enzyme Systems

The Dengue virus NS2B/NS3 protease is essential for viral replication, making it a prime target for the development of antiviral drugs. nih.gov While specific research on "morpholinoethyl piperidone derivatives" as inhibitors was not prominent in the reviewed literature, studies on related 3,5-bis(arylidene)-4-piperidones have shown significant promise.

A series of synthesized 3,5-bis(arylidene)-4-piperidones were evaluated for their inhibitory effects on DENV NS2B/NS3 protease. Molecular docking studies indicated that these compounds fit within the active site and interact with the catalytic triad of the enzyme. unpad.ac.id In vitro screening confirmed these findings, with several derivatives demonstrating potent inhibition. Notably, compounds 4e and 4j , which are nitro derivatives of the piperidone scaffold, emerged as the most active inhibitors in the series, showing significantly lower IC₅₀ values than the standard inhibitor, panduratin (B12320070) A. unpad.ac.id

| Compound | Scaffold | IC₅₀ (μmol/L) | Source |

|---|---|---|---|

| Compound 4e | 3,5-bis(p-nitrobenzylidene)-4-piperidone | 15.22 ± 1.10 | unpad.ac.id |

| Compound 4j | 1-methyl-3,5-bis(p-nitrobenzylidene)-4-piperidone | 16.23 ± 1.30 | unpad.ac.id |

| Panduratin A (Standard) | Chalcone | 57.28 ± 1.30 | unpad.ac.id |

Cholinesterase Enzyme Systems

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine (B6355638) and morpholine moieties are key structural features in the design of potent AChE inhibitors. nih.gov Studies on phenoxyethyl piperidine and morpholine derivatives have shown that the piperidinyl group plays a crucial role in inhibitory activity against AChE. nih.govresearchgate.net

In a series of synthesized compounds, derivatives featuring a phenoxyethyl piperidine structure showed significant inhibitory activity against AChE from electric eel (eeAChE), with IC50 values in the sub-micromolar to micromolar range. nih.gov In contrast, analogous compounds where the piperidine ring was replaced with a morpholine ring were found to be inactive against AChE, highlighting the importance of the piperidine nitrogen for interaction with the enzyme's active site. nih.govresearchgate.net Further studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives also identified compounds with sub-micromolar inhibitory potency against AChE. chemrxiv.org

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound | AChE Source | IC50 (µM) |

|---|---|---|

| Compound 5c | eeAChE | 0.50 |

| Compound 7e | eeAChE | 2.1 |

| Compound 5a | eeAChE | 2.8 |

| Compound 15b | eeAChE | 0.39 |

| Compound 15j | eeAChE | 0.39 |

eeAChE: electric eel acetylcholinesterase. nih.govchemrxiv.org

Kinetic studies revealed that these potent piperidine derivatives often act as competitive inhibitors of AChE. chemrxiv.org

Butyrylcholinesterase (BChE) is also considered a relevant target in Alzheimer's disease, particularly in later stages. Many piperidine-based compounds have been evaluated for their ability to inhibit BChE. Benzimidazole-based piperidine hybrids have demonstrated moderate BChE inhibitory activities. More potent inhibition has been observed with other series of piperidine derivatives.

For instance, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones showed highly potent and selective inhibition of BChE from equine serum (eqBChE), with IC50 values in the nanomolar range. chemrxiv.org In another study of phenoxyethyl piperidine derivatives, a compound was identified as a dual inhibitor of both AChE and BChE, with an IC50 value of 2.5 µM against eqBChE. nih.gov This suggests that the piperidine scaffold can be tailored to achieve either selective or dual inhibition of cholinesterases.

Table 3: In Vitro Butyrylcholinesterase (BChE) Inhibitory Activity of Piperidine Derivatives

| Compound | BChE Source | IC50 (µM) |

|---|---|---|

| Compound 15j | eqBChE | 0.16 |

| Compound 15b | eqBChE | 0.66 |

| Compound 7c | eqBChE | 2.5 |

| Benzimidazole-piperidine hybrids (Range) | Not Specified | 26.32 - 47.03 |

eqBChE: equine serum butyrylcholinesterase. nih.govchemrxiv.org

Other Enzymatic Targets (e.g., DHFR, TrxR)

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a target for antimicrobial and anticancer therapies. A novel series of 4-piperidine-based thiosemicarbazones were synthesized and evaluated for their inhibitory activity against the DHFR enzyme.

The in vitro biochemical assays showed that these compounds exhibited potent inhibition, with IC50 values ranging from 13.70 µM to 47.30 µM. Structure-activity relationship (SAR) analysis helps in understanding how structural modifications impact the biological activity, guiding the rational design of more potent and selective DHFR inhibitors.

Table 4: In Vitro Dihydrofolate Reductase (DHFR) Inhibitory Activity of 4-Piperidine-Based Thiosemicarbazones

| Compound | DHFR IC50 (µM) |

|---|---|

| 5p | 13.70 ± 0.25 |

| 5r | 14.50 ± 0.15 |

| 5q | 15.60 ± 0.35 |

| 5o | 16.80 ± 0.45 |

| 5s | 17.30 ± 0.20 |

| 5n | 18.90 ± 0.10 |

Data represents a selection of the most potent compounds from the series.

Thioredoxin Reductase (TrxR) Inhibition

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis and is a target in cancer therapy. While various classes of compounds, including natural products and metal-containing agents, are known to inhibit TrxR, specific in vitro inhibitory data for simple piperidine or morpholine derivatives against TrxR is not extensively documented in the reviewed literature. Further research is required to establish the potential inhibitory activity of the (S)-1-(2-Morpholinoethyl)piperidin-3-amine scaffold against this particular enzymatic target.

Receptor Modulation and Binding Studies

Derivatives containing the piperidine scaffold have been extensively studied for their interactions with various receptors, particularly sigma receptors, which are implicated in a range of neurological disorders.

A series of novel arylalkyl and arylalkylsulfonyl piperidine-based derivatives were synthesized and evaluated as sigma receptor ligands. Radioligand binding assays showed that several of these compounds displayed high affinity for the sigma-1 (σ1) receptor and lower affinity for the sigma-2 (σ2) receptor, indicating subtype selectivity. One of the most potent and selective compounds identified was 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which exhibited a nanomolar affinity for the σ1 receptor and a 96-fold selectivity over the σ2 receptor.

Similarly, studies on phenoxyalkylpiperidines confirmed that this class of compounds can act as high-affinity σ1 receptor ligands. The introduction of a methyl group at the 4-position of the piperidine ring was found to be optimal for interaction with the σ1 subtype, yielding compounds with Ki values in the low nanomolar range.

Table 5: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities (Ki) of Piperidine Derivatives

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96 |

| N-[(4-methoxyphenoxy)ethyl]piperidine (1b) | 1.49 | >10,000 | >6711 |

| (R)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine (R-2b) | 0.89 | 1,440 | 1618 |

| (S)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine (S-2b) | 1.34 | 1,720 | 1284 |

Data from radioligand binding assays.

These binding studies demonstrate that the piperidine scaffold is a valuable pharmacophore for developing potent and selective ligands for the sigma-1 receptor, suggesting a potential role in modulating neurological pathways.

Adenine Receptor (AdeR) Agonist/Partial Agonist Activity of Morpholinoethyl Adenine Derivatives

Derivatives of adenine incorporating a morpholino group have been synthesized and evaluated for their activity at human adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.govmdpi.com A series of 2-aryl-6-morpholinopurine compounds were assessed through radioligand binding assays, revealing that several of these molecules act as potent antagonists. nih.govmdpi.com

The structure-activity relationship (SAR) studies within this class of compounds indicated that substitutions at the 9-position of the purine ring significantly influence both potency and selectivity. Generally, 9-methylpurine derivatives were found to be less potent but more selective for specific adenosine receptor subtypes. nih.gov Conversely, the 9H-purine derivatives demonstrated higher potency but were less selective across the receptor subtypes studied. nih.gov Functional assays measuring intracellular cAMP levels confirmed the antagonist behavior of select potent compounds at the A₁ and A₃ receptors. mdpi.com

| Compound | Target Receptor | Antagonist Potency (pKB) |

|---|---|---|

| 3v | A₃ | 8.24 ± 0.11 |

| 3x | A₁ | 8.25 ± 0.16 |

N-Methyl-D-aspartate (NMDA) Receptor Antagonism (PCP Binding Site) by Bicycloheptane Amines with Piperidine/Morpholine

The piperidine ring is a core structural feature of phencyclidine (PCP), a well-known noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts at a specific binding site within the receptor's ion channel. nih.govnih.gov Pharmacological studies of PCP and its analogues, such as N-[1-(2-thienyl)cyclohexyl]piperidine (TCP), help to elucidate the role of this structural motif in NMDA receptor antagonism. nih.gov Noncompetitive antagonists like PCP block the NMDA receptor ion channel, thereby inhibiting neurotransmission mediated by this receptor. nih.gov Drug discrimination analyses in rats have shown that noncompetitive NMDA antagonists, including various piperidine derivatives, produce PCP-like effects, confirming their interaction with this receptor complex. nih.gov The mechanism of action for this class of compounds is distinct from competitive NMDA antagonists, which bind to the glutamate recognition site on the receptor. nih.gov

Sigma-1 (σ1) Receptor Ligand Binding of Aminoethyl-Substituted Piperidines and Morpholinoethyl Compounds

A series of novel σ₁ receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their binding affinity and selectivity. nih.govnih.gov These studies revealed that specific substitutions on the piperidine nitrogen are critical for high-affinity binding. Notably, 1-methylpiperidines demonstrated particularly high affinity for the σ₁ receptor and significant selectivity over the σ₂ subtype. nih.govunityfvg.it In contrast, piperidines with a proton, an ethyl group, or a tosyl moiety at the N-1 position exhibited considerably lower σ₁ affinity. nih.govunityfvg.it

Molecular dynamics simulations have provided insight into these binding differences, showing that interactions between the basic piperidine nitrogen and its substituents with a lipophilic binding pocket (comprising residues such as Leu105, Thr181, Leu182, and Tyr206) are responsible for the observed affinities. nih.govresearchgate.net Certain high-affinity ligands from this class also showed antiproliferative effects on human cancer cell lines. nih.govnih.gov

| Compound | σ₁ Receptor Affinity (Ki [nM]) | σ₂ Receptor Affinity (Ki [nM]) | Selectivity Index (Ki σ₂ / Ki σ₁) |

|---|---|---|---|

| 4a | 14.8 ± 3.4 | 323 ± 31 | 22 |

| 18a | 15.8 ± 1.6 | 123 ± 13 | 7.8 |

| 20a | 1.5 ± 0.3 | 161 ± 14 | 107 |

| 21a | 2.0 ± 0.2 | 114 ± 12 | 57 |

| 22a | 2.2 ± 0.4 | 183 ± 27 | 83 |

Orexin Receptor Antagonism (OX1/OX2) by Piperidine-Containing Molecules

The piperidine scaffold is a key component in the development of orexin receptor antagonists. nih.govelsevierpure.com Systematic optimization of dual orexin receptor antagonists (DORAs) has led to the discovery of piperidine ethers that exhibit high selectivity for either the orexin-1 receptor (OX1R) or the orexin-2 receptor (OX2R). nih.gov Subtle structural modifications to the piperidine ether class can lead to dramatic shifts in receptor selectivity, allowing for the development of DORAs, selective OX1R antagonists (1-SORAs), or selective OX2R antagonists (2-SORAs) from a single structural template. nih.gov For instance, one lead compound, PE-6, displayed sub-nanomolar binding affinity and functional potency for OX2R while maintaining over 1600-fold binding selectivity against OX1R. nih.gov The heteroatom in the linker at the 2-position of the piperidine ring has also been identified as a factor that influences selectivity. nih.gov

Histamine (B1213489) H3 Receptor Antagonism by Morpholino-Substituted Compounds

Compounds incorporating morpholine and piperidine rings have been investigated as antagonists of the histamine H₃ receptor (H₃R). nih.gov Structural optimization studies on various chemical scaffolds have shown that the inclusion of these amine groups often results in compounds with high binding affinity for H₃R. nih.govnih.gov The H₃ receptor acts as a presynaptic autoreceptor, and its blockade can enhance the release of histamine and other neurotransmitters in the central nervous system. nih.gov Research into different series of H₃R antagonists has demonstrated that while piperidine is a common feature, the substitution of this ring with a morpholine moiety can also yield potent ligands. nih.govnih.gov However, replacing the piperidine with other groups, such as certain substituted piperazines, can lead to a decrease in affinity, highlighting the importance of the specific amine structure for receptor binding. nih.gov

| Compound | Amine Moiety | hH₃R Affinity (Ki [nM]) |

|---|---|---|

| 4 | Piperidine | 1.29 |

| 15 | Morpholine | >10000 |

| Pitolisant (Reference) | Piperidine | 1.10 |

Cellular Pathway Modulation

ATP-Binding Cassette Transporter (ABCB1/P-gp) Modulation for Multidrug Resistance Reversal by Morpholine Derivatives

The ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells. mdpi.comnih.govresearchgate.net This transporter actively removes a wide variety of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com

One strategy to overcome MDR is the use of small molecules that modulate the function of ABCB1. nih.gov These modulators can act through several mechanisms, including competitive inhibition of substrate binding or interference with the ATP hydrolysis that powers the pump. mdpi.com For example, some modulators have been shown to stimulate the ATPase activity of ABCB1, suggesting they are recognized by the transporter but may competitively inhibit the efflux of other anticancer drugs. mdpi.comnih.gov The development of compounds that inhibit the efflux function of P-gp can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. nih.gov Various heterocyclic compounds are under investigation for this purpose, representing a potential application for morpholine derivatives in reversing multidrug resistance.

Antiplatelet Activity and Cyclooxygenase (COX) Inhibition by Related Morpholinoethylamine Triazines

Derivatives of 1,3,5-triazine (B166579), particularly those incorporating morpholine moieties, have demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects. mdpi.comnih.govbiomedgrid.com While direct studies on the antiplatelet activity of morpholinoethylamine triazines are limited, research on related triazine compounds provides insights into their potential effects on platelet aggregation.

Some studies have shown that certain triazine dendrimers can induce platelet aggregation, a process that is dependent on the size and surface characteristics of the molecules. nih.govresearchgate.net This suggests that the triazine core can interact with platelets, although the specific effect (pro-aggregatory versus anti-aggregatory) is likely determined by the nature of the substituents. For instance, some triazine derivatives are being investigated for their anti-thrombotic potential. cvphysiology.com

The anti-inflammatory properties of some triazine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov COX enzymes are key to the production of prostaglandins, which are involved in both inflammation and platelet aggregation. Inhibition of COX-1, in particular, is a well-established mechanism for reducing platelet aggregation. While specific data on COX inhibition by morpholinoethylamine triazines is not extensively available, the broader class of morpholino-triazines has been optimized as potent inhibitors of other enzymes like PI3K and mTOR, indicating the tractability of this scaffold for developing selective enzyme inhibitors. nih.gov

Table 1: Investigated Activities of Related Triazine Derivatives

| Compound Class | Investigated Activity | Key Findings |

| Triazine Dendrimers | Platelet Aggregation | Larger generation dendrimers with cationic surfaces can promote platelet aggregation. nih.govresearchgate.net |

| Morpholino-Triazines | Enzyme Inhibition (PI3K/mTOR) | Structure-guided optimization led to potent low nanomolar inhibitors. nih.gov |

| General Triazine Derivatives | Anti-inflammatory | Various derivatives exhibit anti-inflammatory properties, some through COX inhibition. |

Vasodilatory Mechanisms via Nitric Oxide Pathway by Related Analogues

The vasodilatory effects of various compounds are often mediated through the nitric oxide (NO) pathway. NO, produced by nitric oxide synthase (NOS) in endothelial cells, activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. cvphysiology.combasicmedicalkey.comnih.gov This mechanism is a common target for vasodilating drugs. youtube.com

Studies on other bioactive compounds have demonstrated that their vasodilatory effects are dependent on an intact endothelium and are blocked by NOS inhibitors, indicating a reliance on the NO pathway. mdpi.com It is plausible that analogues of this compound could exert their effects through a similar mechanism, either by stimulating endothelial NO production or by potentiating the effects of NO on vascular smooth muscle. Further investigation is required to elucidate the precise mechanisms of action for this class of compounds.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

The systematic investigation of how chemical structure relates to biological activity is fundamental in medicinal chemistry. For compounds related to this compound, SAR studies have focused on understanding the contributions of the piperidine and morpholine moieties, the influence of stereochemistry, and the identification of key structural features for desired bioactivities.

Comparative Analysis of Piperidine and Morpholine Moieties in Biological Activity

Both piperidine and morpholine are prevalent heterocyclic scaffolds in medicinal chemistry, each imparting distinct physicochemical properties to a molecule that can influence its biological activity and pharmacokinetic profile. pharmjournal.rubohrium.comresearchgate.netmdpi.com

The piperidine ring is a versatile and frequently utilized scaffold in drug design. Its saturated, flexible nature allows it to adopt various conformations, which can be crucial for optimal binding to biological targets. The basic nitrogen atom in the piperidine ring is often a key interaction point, forming hydrogen bonds or ionic interactions with receptors and enzymes. nih.gov

The morpholine ring, containing both a nitrogen and an oxygen atom, offers a different set of properties. The oxygen atom can act as a hydrogen bond acceptor, and its presence generally increases the polarity and aqueous solubility of a compound compared to its piperidine counterpart. This can have significant implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. e3s-conferences.org

Table 2: General Comparison of Piperidine and Morpholine Moieties in Drug Design

| Feature | Piperidine | Morpholine |

| Structure | Saturated six-membered ring with one nitrogen atom. | Saturated six-membered ring with one nitrogen and one oxygen atom. |

| Basicity | Generally more basic. | Less basic due to the electron-withdrawing effect of the oxygen atom. |

| Polarity | Less polar. | More polar. |

| Hydrogen Bonding | Nitrogen can act as a hydrogen bond acceptor and donor (if N-H). | Nitrogen and oxygen can act as hydrogen bond acceptors. |

| Solubility | Generally lower aqueous solubility. | Generally higher aqueous solubility. |

| Common Role | Core scaffold, provides a basic center for interactions. | Improves pharmacokinetic properties, acts as a polar pharmacophore. |

Influence of Stereochemistry on Biological Potency and Selectivity of the Chemical Compound

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. biomedgrid.comsolubilityofthings.comresearchgate.net This is due to the three-dimensional nature of biological targets like enzymes and receptors, which often interact preferentially with one stereoisomer over another.

For piperidine-containing compounds, the stereochemical configuration of substituents on the ring can profoundly influence their biological activity. The spatial arrangement of functional groups dictates how a molecule fits into a binding pocket and interacts with key residues. nih.gov

In the case of this compound, the (S)-configuration at the 3-position of the piperidine ring is a critical determinant of its biological activity. While specific studies on this particular enantiomer are limited in the available literature, research on other 3-aminopiperidine derivatives has shown that the stereochemistry at this position is crucial for their inhibitory potency and selectivity against various targets. nih.gov The synthesis of enantiomerically pure 3-aminopiperidine derivatives is an active area of research, underscoring the importance of stereoisomerism in this class of compounds.

The differential activity between stereoisomers can arise from one enantiomer having a higher affinity for the target receptor or being metabolized differently in the body. Therefore, the evaluation of individual enantiomers is a critical step in the development of chiral drugs.

Identification of Key Structural Features for Desired Bioactivity in Analogues

Pharmacophore modeling and SAR studies are essential tools for identifying the key structural features required for a molecule's biological activity. nih.govmdpi.commdpi.com For analogues of this compound, several key features can be postulated based on the analysis of related bioactive compounds.

The Basic Amine: The presence of a basic nitrogen, typically in the piperidine ring, is a common feature in many pharmacophore models for various receptors. This nitrogen is often protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the binding site of the target protein.

The Ethyl Linker: The two-carbon chain connecting the piperidine and morpholine rings provides a specific spatial relationship between these two important moieties. The length and flexibility of this linker are often critical for optimal positioning of the functional groups within the target's binding site.

The 3-Amino Group on the Piperidine Ring: The presence and stereochemistry of the amino group at the 3-position of the piperidine ring is a key determinant of activity. This group can participate in hydrogen bonding or other interactions that contribute to binding affinity and selectivity.

SAR studies on related morpholino-triazine enzyme inhibitors have highlighted the importance of specific substitution patterns on the triazine ring for achieving high potency. nih.gov Similarly, for piperidine-containing compounds, the nature and position of substituents on the piperidine ring are critical for their biological activity.

An article focusing on the preclinical in vitro absorption, distribution, metabolism, and excretion (ADME) evaluation of "this compound" cannot be generated at this time. Extensive searches for specific experimental data on this particular compound have not yielded any publicly available research findings.

The creation of a thorough, informative, and scientifically accurate article, as requested, is contingent upon the availability of detailed results from studies such as Caco-2 permeability assays, Parallel Artificial Membrane Permeability Assays (PAMPA), P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) substrate/inhibitor assessments, in vitro hepatic microsomal stability tests, and cytochrome P450 (CYP) isozyme inhibition profiling.

Without access to such data for "this compound," it is not possible to populate the required sections and subsections with factual information or to generate the requested data tables. Proceeding without this specific information would necessitate speculation or the use of data from analogous but distinct compounds, which would compromise the scientific accuracy and integrity of the article and deviate from the explicit focus on the specified chemical entity.

Therefore, until preclinical ADME data for "this compound" becomes publicly accessible, the generation of the requested scientific article is not feasible.

Preclinical in Vitro Absorption, Distribution, Metabolism, and Excretion Adme Evaluation

Metabolic Stability and Cytochrome P450 (CYP) Metabolism

CYP Reaction Phenotyping and Induction Studies

Information regarding the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of (S)-1-(2-Morpholinoethyl)piperidin-3-amine is not available in the public domain. Reaction phenotyping studies are crucial to identify which CYP isoforms—such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2—are involved in a compound's metabolic clearance. nih.govnih.gov This is typically investigated using human liver microsomes or recombinant human CYP enzymes, often in the presence of specific chemical inhibitors for each enzyme to determine their relative contribution. wuxiapptec.combioivt.com Such studies help in predicting potential drug-drug interactions when co-administered with other drugs that are inhibitors or substrates of the same enzymes. nih.gov

Similarly, data on the potential of this compound to induce the expression of CYP enzymes are not publicly available. In vitro induction studies, usually conducted in cultured human hepatocytes, are important for assessing whether a compound can increase the metabolic activity of enzymes like CYP1A2, CYP2B6, and CYP3A4. nih.gov This information is critical for predicting time-dependent drug-drug interactions that can lead to a decrease in the efficacy of co-administered drugs. nih.gov

Plasma Protein Binding and Tissue Distribution Predictions

Plasma Protein Binding (PPB) via Equilibrium Dialysis

The extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) has not been publicly reported. Plasma protein binding is a key determinant of a drug's pharmacokinetic profile, as generally only the unbound fraction is available to exert pharmacological effects and to be cleared from the body. enamine.net

Equilibrium dialysis is a standard in vitro method used to determine the percentage of a compound that binds to plasma proteins. nih.gov In this technique, a semipermeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. enamine.net At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions. nih.govresearchgate.net

Interactive Data Table: Illustrative Plasma Protein Binding Data

No experimental data is available for this compound. The following table is for illustrative purposes only and does not represent actual data for this compound.

| Species | Plasma Concentration (µM) | % Bound | % Unbound |

| Human | 1 | N/A | N/A |

| Rat | 1 | N/A | N/A |

| Mouse | 1 | N/A | N/A |

| Dog | 1 | N/A | N/A |

In Vitro Brain Tissue Binding and Blood-Plasma Partitioning Assessment

There is no available information on the in vitro brain tissue binding or the blood-plasma partitioning ratio for this compound. The distribution of a compound into the brain is a critical factor for drugs targeting the central nervous system. In vitro brain tissue binding assays help to determine the unbound fraction of a drug in the brain, which is crucial for understanding its potential efficacy and for predicting in vivo brain concentrations.

Interactive Data Table: Illustrative Blood-Plasma Partitioning Data

No experimental data is available for this compound. The following table is for illustrative purposes only and does not represent actual data for this compound.

| Species | Hematocrit | Blood Concentration (ng/mL) | Plasma Concentration (ng/mL) | Blood/Plasma Ratio |

| Human | 0.45 | N/A | N/A | N/A |

| Rat | 0.45 | N/A | N/A | N/A |

| Mouse | 0.45 | N/A | N/A | N/A |

| Dog | 0.45 | N/A | N/A | N/A |

Conclusion and Future Research Directions

Summary of Key Research Findings and Their Implications for the Chemical Compound

Research into heterocyclic compounds containing piperidine (B6355638) and morpholine (B109124) moieties has revealed significant therapeutic potential across various domains. The piperidine ring is a crucial structural element in compounds designed for dual activity at histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.govresearchgate.net Studies comparing piperidine-containing compounds with their piperazine (B1678402) analogues have demonstrated that the piperidine moiety is often critical for high affinity at the σ₁ receptor, a target implicated in pain and neurodegenerative diseases. nih.govresearchgate.net For instance, the substitution of a piperazine ring with a piperidine ring can dramatically increase σ₁R affinity while maintaining strong H₃R binding. nih.gov This dual-target approach is a promising strategy for developing novel analgesics. nih.govresearchgate.net

In the field of oncology, both piperidine and morpholine scaffolds are integral to the design of potent antitumor agents. nih.gov Derivatives incorporating a morpholine moiety have shown significant cytotoxic activity against various cancer cell lines, including breast, cervical, and liver cancer. mdpi.com Some of these compounds function as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key regulators of cell growth and proliferation. mdpi.com Similarly, the piperidine scaffold has been utilized to develop ligands with antiproliferative properties, including σ₁ receptor ligands that inhibit the growth of human cancer cells. d-nb.inforesearchgate.netnih.gov

The compound (S)-1-(2-Morpholinoethyl)piperidin-3-amine incorporates both the piperidine and morpholine pharmacophores. This structural combination suggests a potential for multifaceted biological activity. The implications of this hybrid structure are significant, pointing towards possible applications as a dual H₃R/σ₁R modulator for pain management or as a novel agent in cancer research, potentially targeting signaling pathways like PI3K/mTOR or exhibiting direct cytotoxic effects. mdpi.comresearchgate.net The presence of the (S)-piperidin-3-amine core provides a site for further modification, allowing for the exploration of structure-activity relationships to optimize potency and selectivity.

Identification of Promising Lead Structures and Modalities for Further Investigation

The analysis of related compounds has identified several promising lead structures that can guide the future investigation of this compound. In the context of H₃R/σ₁R dual ligands, specific piperidine derivatives have been highlighted as lead structures due to their high affinity and selectivity. For example, compounds designated as 5 and 11 in one study, which feature a piperidine core, were selected for further evaluation as potential treatments for pain. nih.govresearchgate.net The key takeaway from this research is that the piperidine ring itself is a fundamental component for achieving the desired dual activity profile. nih.govresearchgate.net

In anticancer research, a 1,3,5-triazine (B166579) derivative incorporating a morpholine moiety, namely 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol , demonstrated high cytotoxic activity and potent inhibition of PI3K and mTOR. mdpi.com This highlights the value of the morpholinoethyl-amino substructure in designing effective anticancer agents. Furthermore, various N-substituted piperidine derivatives have shown strong antiproliferative effects on human prostate cancer cells, underscoring the versatility of the piperidine scaffold. researchgate.net

The primary modality for further investigation of this compound should be the exploration of its potential as a dual-target ligand, particularly for H₃R and σ₁R. Additionally, its potential as an anticancer agent, possibly through the inhibition of kinase pathways like PI3K/mTOR, warrants thorough investigation. mdpi.com

| Compound | Core Structure | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 | - | nih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | - | nih.gov |

| Compound 11 | Piperidine | 6.2 | 4.41 | 67.9 | nih.gov |

Future Directions for Chemical Synthesis and Derivatization of this compound

Future synthetic efforts should focus on both optimizing the existing scaffold of this compound and creating a library of analogues to establish a clear structure-activity relationship (SAR). Established synthetic routes for piperidine derivatives, such as the hydrogenation of pyridine (B92270) precursors or various cyclization strategies, can be adapted for these purposes. mdpi.comnih.govorganic-chemistry.org

Key future directions for chemical synthesis and derivatization include:

Modification of the Morpholine Moiety: The morpholine ring can be replaced with other heterocyclic systems, such as thiomorpholine (B91149) or N-methylpiperazine, to probe the effects of heteroatom changes and basicity on target binding and selectivity. nih.govnih.gov

Derivatization of the 3-Amino Group: The primary amine at the 3-position of the piperidine ring is a prime handle for modification. Acylation, alkylation, or sulfonylation could be explored to introduce different substituents that may form additional interactions with target proteins. This could enhance potency or modulate physical properties like solubility and cell permeability.

Substitution on the Piperidine Ring: While more synthetically challenging, introducing substituents at other positions on the piperidine ring could fine-tune the conformational properties of the molecule, potentially leading to improved affinity and selectivity.

Stereochemical Analysis: A systematic synthesis and evaluation of different stereoisomers of the parent compound and its derivatives would be crucial to determine the optimal stereochemistry for biological activity, as enantiomers often exhibit significantly different pharmacological profiles.

The overarching goal of these synthetic endeavors would be to improve target affinity, enhance selectivity over related receptors (e.g., σ₂R), and optimize pharmacokinetic properties for potential therapeutic development.

Prospects for Advanced Biological and Mechanistic Investigations

Given the structural components of this compound, future biological and mechanistic studies should be directed toward its most likely therapeutic applications.

Dual-Target Characterization: The primary focus should be on characterizing the compound's activity at H₃ and σ₁ receptors. This would involve in vitro radioligand binding assays to determine affinity (Kᵢ) and functional assays to ascertain whether it acts as an agonist, antagonist, or modulator at each target. nih.gov

Anticancer Screening: A broad screening panel of human cancer cell lines (e.g., lung, prostate, breast, liver) should be employed to evaluate the compound's antiproliferative and cytotoxic effects. nih.govresearchgate.netresearchgate.net Follow-up studies on active hits would include assays to determine its impact on the cell cycle and its ability to induce apoptosis. nih.govresearchgate.net

Mechanism of Action Studies: Should anticancer activity be confirmed, mechanistic investigations would be essential. This could involve kinase inhibition profiling to test for activity against PI3K, mTOR, and other relevant cancer-associated kinases. mdpi.com Western blot analysis could be used to probe the phosphorylation status of key downstream signaling proteins like AKT. mdpi.com

In Silico Modeling: Molecular docking and molecular dynamics simulations could provide valuable insights into the binding mode of this compound within the active sites of its putative targets, such as the σ₁ receptor. researchgate.netnih.gov These computational studies can help rationalize observed SAR and guide the design of next-generation derivatives.

These advanced investigations will be critical in elucidating the compound's mechanism of action and validating its potential as a lead for drug development in either neurology or oncology.

Q & A

Basic: What are the optimal synthetic routes for (S)-1-(2-Morpholinoethyl)piperidin-3-amine, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves reductive amination between a piperidin-3-amine precursor and a morpholinoethyl aldehyde. Key steps include: